(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Description

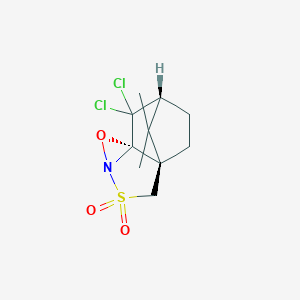

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS: 139628-16-3, molecular formula: C₁₀H₁₃Cl₂NO₃S) is a chiral oxaziridine derivative derived from camphor, a terpenoid natural product. It is widely employed as an enantioselective oxidizing agent in asymmetric synthesis, particularly for the hydroxylation of enolates and sulfoxidation reactions . The compound features a rigid bicyclic camphor scaffold substituted with two chlorine atoms at the 8,8-positions, which enhance its electrophilicity and steric bulk, contributing to high stereoselectivity in reactions . Its (-)-enantiomer is specifically noted for inducing (S)-configuration in sulfoxides when used in sulfide oxidations .

Properties

IUPAC Name |

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-VYBWYVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452762 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139628-16-3 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of the corresponding imine precursor. One common method is the reaction of camphorsulfonylimine with a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is known for its ability to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Sulfides: For oxidation to sulfoxides.

Amines: For oxidation to nitrones.

Enolates: For α-hydroxylation reactions.

Major Products Formed

The major products formed from reactions with this compound include sulfoxides, nitrones, and α-hydroxy ketones .

Scientific Research Applications

Chemistry

As a chiral oxidizing agent, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily utilized in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through selective oxidation reactions.

- Key Reactions :

- Oxidation of sulfides to sulfoxides.

- Oxidation of amines to nitrones.

- α-Hydroxylation of enolates.

| Reaction Type | Substrate Type | Major Product |

|---|---|---|

| Oxidation | Sulfides | Sulfoxides |

| Oxidation | Amines | Nitrones |

| α-Hydroxylation | Enolates | α-Hydroxy ketones |

Biology

In biological applications, this compound aids in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce chirality is crucial for the development of effective therapeutic agents.

- Case Study : Research has shown that this compound can be employed in synthesizing enzyme inhibitors, enhancing our understanding of enzyme mechanisms and potential drug targets .

Medicine

The compound plays a vital role in drug development by enabling the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of more effective drugs with fewer side effects.

Industry

In industrial settings, this compound is used for producing fine chemicals and specialty materials. Its effectiveness in selective oxidation makes it valuable for creating high-purity chemical products.

Case Study 1: Enantioselective Oxidation of Tetrathiafulvalenes

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives:

- Tetrathiafulvalene (TTF) : Weak enantioselectivity.

- Tetramethyl-tetrathiafulvalene (TMTTF) : Racemic mixture produced.

- Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) : Achieves up to 44% enantiomeric excess (ee).

This variability highlights the influence of substituents on the tetrathiafulvalene core during oxidation processes.

Case Study 2: Selective Oxidation Reactions

A study on selective sulfide oxidation demonstrated that using this compound resulted in high yields and enantiopurity for sulfoxides:

| Sulfoxide Configuration | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (R) | 53 | 99 |

These results confirm the compound's efficacy in achieving desired stereochemical outcomes in synthetic pathways .

Mechanism of Action

The mechanism of action of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates through a concerted process. The strained three-membered ring facilitates the cleavage of the N-O bond, allowing the transfer of the oxygen or nitrogen atom to the nucleophile . The camphorylsulfonyl group enhances the reactivity and selectivity of the compound by stabilizing the transition state and directing the attack of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine with structurally related oxaziridines:

Reactivity and Selectivity

- Electronic Effects: The dichloro substitution at the 8,8-positions increases the electrophilicity of the oxaziridine ring compared to methoxy or unsubstituted analogues, enabling faster reaction kinetics in enolate hydroxylations . For example, oxidation of sodium enolates with this compound achieves 71–88% ee, while the dimethoxy analogue yields 43–54% ee under similar conditions .

- Steric Effects: The bulky dichlorocamphoryl group provides superior steric control in sulfoxidation. In the synthesis of 3-aminoisothiazole sulfoxides, this compound under microwave irradiation delivers high enantiopurity (>95% ee), outperforming non-chlorinated variants .

- Solvent and Substrate Compatibility: The dichloro derivative exhibits broader substrate tolerance. For instance, it effectively oxidizes lithium enolates of 8-methoxy-tetralones to hydroxy ketones with >90% ee, whereas (+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine requires specific substrates (e.g., lithium enolates) to achieve comparable selectivity .

Limitations and Trade-offs

- Cost and Synthesis : this compound requires multi-step synthesis from camphor, including dichlorination and sulfonylation, making it more expensive than simpler oxaziridines like 2-(p-tolyl)-3-phenyloxaziridine .

- Substrate-Specific Performance: While superior for enolates and sulfides, it underperforms in hydroxylations of sterically hindered substrates. For example, cis-(p-trifluoromethylbenzyl)oxaziridine (+)-163c achieves 68.5% ee in certain cases, surpassing camphor-derived analogues .

Biological Activity

Overview

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely recognized for its enantioselectivity and efficiency in organic synthesis. Its structure comprises a camphor-derived sulfonyl group, which significantly influences its biological activity, particularly in the oxidation of enolates and other substrates. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is via the oxidation of enolates . This process is crucial in numerous biochemical pathways and leads to the formation of α-hydroxy ketones , which are important intermediates in the synthesis of various bioactive molecules .

Key Features:

- Target : Enolates

- Mode of Action : SN2 mechanism

- Environmental Influences : pH levels affect the stability and formation of enolate anions, impacting the oxidation process.

Applications in Scientific Research

The compound has a broad range of applications across different scientific disciplines:

- Chemistry : Utilized as a chiral oxidizing agent for asymmetric synthesis.

- Biology : Important in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Medicine : Facilitates the introduction of chirality into drug molecules, enhancing their therapeutic potential.

- Industry : Employed in producing fine chemicals and specialty materials .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting this compound against similar compounds:

| Compound Name | Enantioselectivity | Major Applications |

|---|---|---|

| This compound | High | Organic synthesis, pharmaceuticals |

| (+)-(10-Camphorsulfonyl)oxaziridine | Moderate | Asymmetric synthesis |

| Di-t-butyl oxaziridine | Low | General oxidation reactions |

Case Study 1: Oxidation of Tetrathiafulvalene Derivatives

Research indicates that this compound exhibits variable enantioselectivity when oxidizing different tetrathiafulvalene derivatives. For instance:

- Weak enantioselectivity was observed with tetrathiafulvalene (TTF).

- A promising enantioselectivity of up to 44% was achieved with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) .

Case Study 2: Synthesis of Biologically Active Molecules

In a study involving the synthesis of oligo(glycosyl phosphates), this compound was employed for its rapid and efficient oxidation capabilities. This application underscores its utility in developing complex biomolecules necessary for therapeutic applications .

Q & A

Basic: What are the primary applications of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in asymmetric synthesis?

This compound is a chiral oxidizing agent widely used in asymmetric synthesis for:

- Enantioselective sulfide-to-sulfoxide oxidation : Achieves high enantiomeric excess (ee) (86–90%) in prochiral sulfide oxidations, with stereochemical outcomes influenced by the reagent’s camphor-derived scaffold .

- α-Hydroxylation of enolates : Converts ketone or ester enolates into α-hydroxy carbonyl compounds with predictable stereochemistry. For example, in the synthesis of (+)-jiadifenin and taxol intermediates, this reagent enables diastereoselective hydroxylation .

- Phosphonate and phosphate oxidations : Used in solid-phase synthesis of glycosyl phosphate repeating units, where it oxidizes phosphites to phosphotriesters .

Advanced: How can enantiomeric excess (ee) be optimized during enolate hydroxylation with this reagent?

Key optimization strategies include:

- Counterion selection : Lithium enolates (generated with LiHMDS or LDA) yield higher ee compared to sodium or potassium analogs due to tighter ion pairing, as shown by studies .

- Temperature control : Reactions performed at –78°C minimize side reactions and improve stereochemical fidelity. Warming to 0°C prematurely can lead to racemization or decomposition .

- Solvent purity : Use freshly distilled THF to eliminate water, which hydrolyzes the oxaziridine and reduces efficiency .

- Substrate steric effects : Bulky substrates may require longer reaction times (3–5 hours) for complete conversion .

Basic: What is the role of lithium enolates in reactions with this oxaziridine?

Lithium enolates are critical intermediates that react with the oxaziridine via a stereospecific oxygen-transfer mechanism. The enolate’s geometry (E or Z) dictates the hydroxylation site:

- Regioselectivity : Deprotonation at the α-position using LDA or LiHMDS generates a planar enolate, enabling selective α-hydroxylation .

- Stereochemical control : The lithium counterion stabilizes the transition state, favoring a specific facial attack by the oxaziridine. Computational studies suggest the bulky camphor group directs the reagent’s approach .

Advanced: How can contradictions in stereochemical outcomes be resolved for diverse substrates?

Discrepancies in stereoselectivity arise from:

- Substrate electronic effects : Electron-withdrawing groups on the enolate alter transition-state geometry. For example, electron-deficient enolates exhibit reduced ee due to weakened ion pairing .

- Competing oxidation pathways : Non-enolate substrates (e.g., sulfides) may follow alternative mechanisms (e.g., radical intermediates), leading to variable ee. Computational modeling (DFT) of transition states is recommended to predict outcomes .

- Reagent decomposition : Impurities in the oxaziridine (e.g., reduced imine byproducts) can skew results. Validate reagent purity via or TLC (silica gel, DCM/acetone 9:1) .

Basic: What analytical methods confirm successful hydroxylation reactions?

- TLC analysis : Monitor reaction progress using DCM/acetone (9:1) as eluent. Hydroxylated products typically exhibit lower values (e.g., ) compared to starting materials () .

- Chiral HPLC or NMR : Determine ee using chiral stationary phases or with chiral shift reagents .

- X-ray crystallography : Resolve absolute configurations for crystalline products, as demonstrated in camphorlactone-sulfonyloxaziridine syntheses .

Advanced: What are common side reactions under non-optimal conditions?

- Overoxidation : Prolonged reaction times or excess reagent can oxidize sulfoxides to sulfones or hydroxylated products to ketones .

- Fragmentation : Electron-deficient enolates (e.g., α,β-unsaturated systems) may undergo C–C bond cleavage, yielding phenolic byproducts (e.g., phenol 59 from dihydrocostunolide derivatives) .

- Imine formation : Residual moisture hydrolyzes the oxaziridine to camphorylsulfonylimine, detectable via TLC but invisible under UV .

Basic: How should this oxaziridine be prepared and stored?

- Storage : Keep under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Commercial reagents (e.g., Aldrich) are typically pre-purified .

- Handling : Use oven-dried glassware and syringes for transfers. Avoid exposure to moisture or acids, which degrade the reagent .

Advanced: How does steric bulk influence reaction pathways in complex substrates?

- Steric hindrance : Bulky substituents on the substrate or reagent (e.g., dichlorocamphor group) enforce facial selectivity. For example, in the synthesis of γ-rhodomycionone, the camphor scaffold directs reagent approach to the less hindered enolate face .

- Solvent effects : Non-polar solvents (e.g., CCl) enhance steric discrimination by reducing solvation, as seen in menthyl sulfenate oxidations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.